2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2OS/c21-17-3-1-15(2-4-17)13-20(24)22-9-5-18(6-10-22)23-11-7-19-16(14-23)8-12-25-19/h1-4,8,12,18H,5-7,9-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPXXTUQCBXHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure features a bromophenyl group and a thieno[3,2-c]pyridine moiety, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17BrN2S
- Molecular Weight : 337.27 g/mol
- CAS Number : 1540900-00-2
Pharmacological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities:
1. Antidepressant Activity
Studies have demonstrated that derivatives of thieno[3,2-c]pyridine possess antidepressant-like effects. A study involving forced swimming tests in rats indicated that these compounds could significantly reduce immobility time, suggesting potential antidepressant properties .
2. Anticancer Potential
Compounds with similar structural features have shown promise in cancer treatment. For instance, research on thieno[3,2-c]pyridine derivatives revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
3. Neuroprotective Effects
The neuroprotective activity of related compounds has been explored in models of neurodegeneration. These compounds were found to reduce oxidative stress and inflammation in neuronal cells, indicating their potential in treating neurodegenerative diseases .
The biological activities of the compound can be attributed to several mechanisms:
- GSK-3β Inhibition : Similar compounds have been identified as potent inhibitors of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various cellular processes including metabolism and cell survival .
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
Case Study 1: Antidepressant Activity
In a controlled study, rats treated with the compound exhibited reduced depressive-like behaviors compared to the control group. This was measured using the forced swim test and tail suspension test, demonstrating significant reductions in immobility time .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines showed that the compound inhibited cell viability at concentrations ranging from 10 µM to 100 µM. The IC50 values indicated effective cytotoxicity against specific cancer types .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its applications based on current research findings, synthesizing insights from diverse sources.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to This compound . The thienopyridine derivatives have shown promise in inhibiting cancer cell proliferation. For example, thienopyridine-based compounds have been evaluated for their ability to induce apoptosis in various cancer cell lines, suggesting that modifications to the structure can enhance efficacy against specific types of cancer .
Neuropharmacological Applications
The compound's structural features are indicative of potential neuropharmacological effects. Compounds with similar structures have been investigated for their activity as receptor modulators in the central nervous system. Specifically, derivatives that include piperidine rings are often explored for their interactions with neurotransmitter receptors, which could lead to new treatments for neurological disorders such as depression and anxiety .
Antimicrobial Activity
Research into related thienopyridine compounds has demonstrated antimicrobial properties. Studies suggest that modifications in the thieno[3,2-c]pyridine framework can enhance antibacterial and antifungal activities. This opens avenues for developing new antimicrobial agents derived from this compound structure .
Case Study 1: Anticancer Efficacy
In a recent study, derivatives of thienopyridine were synthesized and tested against human liver cancer cells. The results indicated that certain modifications led to significant inhibition of cell growth, highlighting the importance of the substituents on the thienopyridine ring for enhancing anticancer activity .
Case Study 2: Neurotransmitter Modulation
Another investigation focused on the neuropharmacological effects of thienopyridine derivatives, revealing that some compounds exhibited selective agonistic or antagonistic properties on serotonin receptors. This suggests potential therapeutic applications in treating mood disorders .
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | Significant effects on liver cancer cells |
| Neuropharmacology | Modulation of neurotransmitter receptors | Potential treatment for mood disorders |
| Antimicrobial Activity | Efficacy against bacterial and fungal pathogens | Enhanced activity in modified derivatives |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
